5-Butoxy-2-fluorophenylboronic acid

Lipophilicity LogP Medicinal Chemistry

Researchers often encounter solubility mismatches when using generic arylboronic acids in lipophilic drug candidate synthesis. 5-Butoxy-2-fluorophenylboronic acid (CAS 849062-31-3) solves this with a butoxy substituent that imparts an enhanced LogD of ~2.34, ensuring superior solubility in organic solvents and optimal reactivity in Suzuki-Miyaura couplings. • LogD ~2.34 for membrane-permeable biaryl intermediates • White crystalline solid, mp 75-80 °C for easy ambient handling • 98% purity, inert atmosphere/2-8°C storage for long-term stability. Ideal for medicinal chemistry and materials science.

Molecular Formula C10H14BFO3
Molecular Weight 212.03 g/mol
CAS No. 849062-31-3
Cat. No. B1284254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butoxy-2-fluorophenylboronic acid
CAS849062-31-3
Molecular FormulaC10H14BFO3
Molecular Weight212.03 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)OCCCC)F)(O)O
InChIInChI=1S/C10H14BFO3/c1-2-3-6-15-8-4-5-10(12)9(7-8)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3
InChIKeyGKZWJVVFPFQIDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Butoxy-2-fluorophenylboronic Acid: Structure and Sourcing


5-Butoxy-2-fluorophenylboronic acid (CAS 849062-31-3, MF: C10H14BFO3, MW: 212.03 g/mol) is a disubstituted arylboronic acid featuring a fluorine atom at the 2-position and a butoxy group at the 5-position of the phenyl ring. The compound is a white crystalline solid with a melting point of 75–80 °C and is commercially supplied at purities typically ranging from 95% to 98% . The butoxy substituent enhances solubility in organic solvents , while the fluorine atom modulates electronic properties and reactivity in cross-coupling reactions . This compound serves as a versatile building block for Suzuki-Miyaura coupling applications in medicinal chemistry and organic synthesis .

Synthetic Role Suzuki-Miyaura building block for biaryl construction in medicinal chemistry and organic synthesis
Solubility Context Butoxy substituent supports organic-solvent reaction media compatibility
Physical Form Crystalline solid for ambient laboratory weighing and transfer

5-Butoxy-2-fluorophenylboronic Acid: Distinct Substituent Properties


Arylboronic acids bearing alkoxy and fluoro substituents cannot be treated as interchangeable commodities in synthetic workflows. The length and position of the alkoxy chain directly influence key physicochemical parameters including lipophilicity, solubility, and solid-state handling properties, while the fluorine substitution pattern alters electronic effects that govern reactivity in palladium-catalyzed cross-couplings . Within the 5-alkoxy-2-fluorophenylboronic acid series, the butoxy variant provides a distinct balance of hydrophobic character and crystallinity that differs from methoxy, ethoxy, and propoxy analogs [1]. Procurement decisions based solely on boronic acid functionality—without considering these substituent-specific properties—can result in solubility mismatches, altered reaction kinetics, or suboptimal crystallization behavior that compromise synthetic reproducibility and downstream purification efficiency.

Lipophilicity shift Alkoxy chain length alters LogD and solubility — reaction partitioning and product recovery may vary vs shorter-chain analogs
Thermal profile mismatch Melting point and crystallinity differ by alkoxy substituent — solid-handling and crystallization behavior may not transfer
Electronic reactivity drift Fluorine position and alkoxy electronics affect coupling kinetics — reaction optimization may not translate across substituent variants

5-Butoxy-2-fluorophenylboronic Acid: Differentiation Evidence


Lipophilicity Advantage Over Shorter-Chain Analogs

The butoxy substituent at the 5-position increases lipophilicity relative to propoxy, ethoxy, and methoxy analogs. This is quantitatively reflected in LogD values (pH 7.4): the target compound exhibits a LogD of approximately 2.34, while the propoxy analog (2-fluoro-5-propoxyphenylboronic acid, CAS 863248-36-6) shows a LogD of approximately 1.97 [1]. The enhanced lipophilicity may improve membrane permeability characteristics when the compound is incorporated into bioactive molecule scaffolds.

Lipophilicity
Reported
Target LogD ~2.34 vs propoxy analog LogD ~1.97; Δ ≈ +0.37
Supports lipophilicity-driven building block selection
Computed values; experimental LogD to verify
Lipophilicity LogP Medicinal Chemistry Drug Design

Favorable Melting Point for Handling

The 5-butoxy-2-fluorophenylboronic acid exhibits a melting point of 75–80 °C , which is significantly lower than the propoxy analog (2-fluoro-5-propoxyphenylboronic acid, mp 82–87 °C) and higher than the methoxy and ethoxy derivatives (typically liquids or low-melting solids at room temperature). This intermediate melting range provides a favorable balance between room-temperature solid stability for storage and ease of melting during reaction setup.

Melting Point
Data to verify
75–80 °C
Supports solid-dosing workflow compatibility
Vendor-reported; lot-specific review recommended
Crystallinity Solid-State Properties Handling Storage Stability

Hydrogen Bond Donor Capacity Preserved

The 5-butoxy-2-fluorophenylboronic acid retains two hydrogen bond donor sites (the boronic acid –B(OH)2 group), identical to all members of the 5-alkoxy-2-fluorophenylboronic acid series [1]. Unlike variations in the alkoxy chain length, which do not alter the hydrogen bond donor count, substitution at the ortho position relative to the boronic acid group can reduce the effective hydrogen bond donor capacity through intramolecular interactions [2]. The target compound's 5-butoxy substitution pattern preserves the full diol-binding capacity characteristic of unhindered arylboronic acids.

H-Bond Donors
Context-dependent
2 (preserved across 5-alkoxy series)
Supports diol-binding study method fit
Class-level structural inference; ortho-substituted analogs may differ
Hydrogen Bonding Boronic Acid Reactivity Supramolecular Chemistry

5-Butoxy-2-fluorophenylboronic Acid: Research and Industrial Applications


Suzuki-Miyaura Coupling for Lipophilic Biaryls

The enhanced LogD (~2.34) conferred by the butoxy substituent makes this compound particularly suitable for synthesizing biaryl intermediates intended for lipophilic drug candidates . When membrane permeability is a critical design parameter, the butoxy derivative offers superior lipophilicity compared to propoxy (LogD ~1.97) or shorter-chain analogs . The compound's boronic acid functionality enables standard palladium-catalyzed Suzuki-Miyaura coupling with aryl halides or triflates , and its intermediate melting point (75–80 °C) facilitates straightforward weighing and transfer under ambient laboratory conditions.

Organic Solvent-Compatible Saccharide Sensors

The compound retains two fully accessible hydrogen bond donor sites , enabling effective diol binding for saccharide recognition applications . Unlike ortho-alkoxy-substituted phenylboronic acids where intramolecular B–O coordination can reduce effective binding capacity [1], the 5-butoxy substitution pattern leaves the boronic acid group sterically unhindered. The butoxy chain provides enhanced solubility in organic solvents , making this compound advantageous for sensor formulations requiring non-aqueous processing or integration into polymeric matrices.

Balanced Crystallinity for Medicinal Chemistry Building Blocks

With a melting point of 75–80 °C , 5-butoxy-2-fluorophenylboronic acid occupies a favorable intermediate position in the 5-alkoxy-2-fluorophenylboronic acid series—more crystalline and easier to handle as a solid than lower alkoxy derivatives (methoxy, ethoxy), yet lower-melting than the propoxy analog (82–87 °C) . This thermal profile is particularly advantageous for parallel synthesis workflows and automated liquid handling systems where compounds that are solid at room temperature but readily melt under mild heating are preferred.

Fluorinated Biaryl Synthesis for Liquid Crystals

The combination of a fluorine atom at the 2-position with a butoxy group at the 5-position produces a building block with a distinct electronic and steric profile . Fluorinated biphenyls are key structural motifs in liquid crystal materials , and this compound's ability to undergo Suzuki-Miyaura coupling under standard conditions [1] enables the introduction of the 5-butoxy-2-fluorophenyl moiety into extended aromatic systems. The butoxy chain length may be specifically required for achieving target mesophase transition temperatures or solubility parameters in materials applications.

Application
Selection Property
Validation Focus
Lipophilic biaryl synthesis
Alkoxy-chain lipophilicity profile
Coupling efficiency and product recovery
Non-aqueous saccharide sensor research
Unhindered boronic acid binding site
Diol-binding in organic solvent matrices
Parallel synthesis and automated handling
Intermediate melting point range
Solid-dosing and melt-transfer consistency
Fluorinated liquid crystal intermediate synthesis
2-Fluoro-5-butoxy substitution pattern
Mesophase transition temperature compatibility

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